Carboxyfluoroquinoline
Overview
Description
Carboxyfluoroquinoline is a broad-spectrum antimicrobial compound belonging to the class of fluoroquinolones. These compounds are known for their potent bactericidal activity, which is achieved through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carboxyfluoroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of microwave-assisted synthesis, which offers a greener and more efficient approach. Other methods involve the use of catalysts like clay or ionic liquids, which can be recycled and reused, promoting sustainability .
Industrial Production Methods: Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Carboxyfluoroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: In these reactions, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various fluoroquinoline analogs .
Scientific Research Applications
Carboxyfluoroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in studies involving bacterial DNA replication and repair mechanisms.
Medicine: Utilized as an antimicrobial agent in the treatment of bacterial infections.
Industry: Applied in the development of new materials and chemical processes .
Mechanism of Action
The primary mechanism of action of carboxyfluoroquinoline involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, the compound induces double-strand breaks in the bacterial DNA, leading to cell death. This mechanism is highly effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Levofloxacin: Known for its enhanced activity against Gram-positive bacteria.
Moxifloxacin: Exhibits a broader spectrum of activity, including anaerobic bacteria
Uniqueness: Carboxyfluoroquinoline stands out due to its potent bactericidal activity and its ability to inhibit both DNA gyrase and topoisomerase IV, making it highly effective against resistant bacterial strains .
Properties
IUPAC Name |
2-fluoroquinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-9-7(10(13)14)5-6-3-1-2-4-8(6)12-9/h1-5H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFNPFMYKROSLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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